5-Methylthiazolidine-2,4-dione chemical properties and structure
5-Methylthiazolidine-2,4-dione chemical properties and structure
Executive Summary
5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical structural scaffold in medicinal chemistry, specifically within the development of thiazolidinedione (TZD) class insulin sensitizers. While less potent than its lipophilic derivatives (e.g., Pioglitazone, Rosiglitazone), 5-MTZD serves as the fundamental chiral pharmacophore for Peroxisome Proliferator-Activated Receptor gamma (PPAR
Section 1: Physicochemical Profile & Structural Dynamics[1]
The utility of 5-MTZD is defined by the acidity of the proton at the C5 position.[1] The electron-withdrawing nature of the adjacent carbonyl groups (C4 and the sulfur atom) renders the C5 proton acidic, facilitating tautomerism and racemization.[1]
Core Properties Table
| Property | Value / Description | Context |
| CAS Registry | 16312-21-3 | Unique Identifier |
| Molecular Formula | C | MW: 131.15 g/mol |
| Melting Point | 69–71 °C | Crystalline solid |
| pKa (C5-H) | ~7.0–7.2 (Estimated) | Slightly less acidic than unsubstituted TZD (6.[2][3]8) due to methyl +I effect.[1] |
| Solubility | Water, Ethanol, DMSO | High polarity due to imide-like structure.[1] |
| Chirality | C5 Stereocenter | Exists as (R)/(S) enantiomers; rapidly racemizes in physiological pH. |
The Racemization Mechanism (Critical Insight)
For researchers developing TZD drugs, the stereochemical stability of the C5 position is the primary failure mode.[1] In aqueous physiological conditions (pH 7.4), 5-MTZD undergoes base-catalyzed proton abstraction, forming a planar enolate intermediate.[1] This destroys the stereocenter, allowing reprotonation from either face.[1]
Key Insight: Unlike carbon-centered chirality in standard aliphatics, the TZD C5 stereocenter is stereolabile .[1] Attempts to resolve enantiomers for oral dosing are often futile as they racemize in plasma within hours.[1]
Figure 1: Mechanism of base-catalyzed racemization at the C5 position via the achiral enolate intermediate.
Section 2: Validated Synthetic Protocol
While Knoevenagel condensation is used for 5-benzylidene derivatives, the synthesis of the 5-methyl core requires a cyclization strategy.[1] The following protocol utilizes the Hantzsch-type cyclization of
Reagents & Stoichiometry[1]
-
Substrate: Ethyl 2-bromopropionate (1.0 eq)
-
Reagent: Thiourea (1.1 eq)
-
Solvent: Ethanol (anhydrous)
-
Hydrolysis: 2N HCl (aqueous)
Step-by-Step Methodology
Step 1: Cyclization to Iminothiazolidinone
-
Dissolve thiourea (7.6 g, 0.1 mol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add ethyl 2-bromopropionate (18.1 g, 0.1 mol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]
-
Reflux the mixture for 4–6 hours. A white precipitate (2-imino-5-methylthiazolidin-4-one hydrobromide) may form.[1]
-
Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the bromoester.[1]
Step 2: Acid Hydrolysis to 5-MTZD
-
Add 2N HCl (50 mL) directly to the reaction mixture.
-
Reflux for an additional 6–8 hours. This step converts the C2-imine to the C2-carbonyl (dione).
-
Cool the reaction to room temperature.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
Step 3: Purification
Figure 2: Synthetic workflow for 5-MTZD via the thiourea cyclization route.
Section 3: Analytical Characterization
Identification of 5-MTZD relies on distinguishing the methyl doublet and the C5 methine quartet.[1]
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
): -
C NMR (100 MHz, DMSO-d
):-
176.5 (C=O, C4), 172.0 (C=O, C2), 46.5 (C5), 18.2 (CH
).[1]
-
176.5 (C=O, C4), 172.0 (C=O, C2), 46.5 (C5), 18.2 (CH
Infrared Spectroscopy (FT-IR)
-
3150–3200 cm
: NH stretch (broad, H-bonded). -
1740 cm
: C=O stretch (C4 position, overlap with C2). -
1690 cm
: C=O stretch (C2 position).
Section 4: Pharmacological Context[1][6]
PPAR Binding Mode
5-MTZD mimics the acidic headgroup of fatty acids.[1] The TZD ring acts as a bioisostere for the carboxylic acid group.[1]
-
Mechanism: The acidic NH forms a hydrogen bond with Tyr473 and His323 in the Ligand Binding Domain (LBD) of PPAR
.[1] -
Scaffold Limitations: While 5-MTZD binds to the receptor, it lacks the hydrophobic "tail" required to occupy the large hydrophobic pocket of the LBD, resulting in weak agonism compared to full drugs like Rosiglitazone.[1]
Toxicology & Safety Note
Researchers must handle 5-MTZD with care. While generally less toxic than complex glitazones (which can cause hepatotoxicity via metabolic activation of the tail), the TZD core itself can cause fluid retention (edema) via PPAR
References
-
Sohda, T., et al. (1982).[1] "Studies on Antidiabetic Agents. II. Synthesis of 5-[4-(1-Methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878) and Its Derivatives." Chemical & Pharmaceutical Bulletin.
-
Amato, G., et al. (2022).[1][5] "Mechanism of Action of Thiazolidin-2,4-dione." Encyclopedia MDPI.
-
PubChem Compound Summary. (2025). "5-Methylthiazolidine-2,4-dione."[1][2][6] National Center for Biotechnology Information.[1]
-
Popov, D., et al. (2003).[1] "Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione." Journal of Chromatography A. (Discusses the kinetics of C5 racemization).
Sources
- 1. ijrpb.com [ijrpb.com]
- 2. 2,4-Thiazolidinedione, 5-((4-(3-(5-methyl-2-phenyl-4-oxazolyl)-1-oxopropyl)phenyl)methyl)-, (S)- | C23H20N2O4S | CID 76963076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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